molecular formula C15H14FNO4 B5507015 dimethyl 4-(2-fluorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

dimethyl 4-(2-fluorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B5507015
M. Wt: 291.27 g/mol
InChI Key: FPYYWDZUGHCXOD-UHFFFAOYSA-N
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Description

Dimethyl 4-(2-fluorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a useful research compound. Its molecular formula is C15H14FNO4 and its molecular weight is 291.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 291.09068609 g/mol and the complexity rating of the compound is 454. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure and Weak Interaction Studies

1,4-Dihydropyridine derivatives, including dimethyl 4-(2-fluorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate, have been synthesized and characterized by X-ray crystallography. These studies provide insights into the self-assembly of compounds through various types of non-covalent interactions, which significantly affect crystal packing. This research is crucial for understanding the structural properties of these compounds (R. Shashi, N. L. Prasad, N. S. Begum, 2020).

Crystallography and Molecular Orbital Calculations

Further studies on Hantzsch 1,4-dihydropyridine derivatives, similar to this compound, have been conducted using X-ray crystallography and B3LYP/6-31 G (d) molecular orbital calculations. These studies contribute to the understanding of molecular shapes and intermolecular interactions in crystal structures, which are essential for predicting and manipulating the chemical behavior of these compounds (J. Jasinski et al., 2013).

Enantioselective Reactions in Organic Chemistry

In organic chemistry, the synthesis and study of this compound derivatives have shown significant enantioselective reactions. These studies contribute to the development of chiral molecules, which are important in synthesizing drugs and other biologically active compounds (A. Sobolev et al., 2002).

Radiosynthesis for Medical Imaging

The radiosynthesis of this compound derivatives has been explored for potential applications in medical imaging, particularly in detecting L-type calcium channel distribution. This area of research is crucial for developing new diagnostic tools in medicine (H. Sadeghpour et al., 2008).

Antitubercular Activity

Some derivatives of this compound have been evaluated for their antitubercular activity. This research is significant in the search for new treatments against tuberculosis, a major global health issue (A. Trivedi et al., 2011).

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. Many dihydropyridines act as calcium channel blockers, inhibiting the influx of calcium ions into cardiac and smooth muscle cells, leading to muscle relaxation .

Future Directions

The future directions for this compound would depend on its biological activity. If it shows promising activity in preclinical studies, it could be further developed and eventually move into clinical trials .

Properties

IUPAC Name

dimethyl 4-(2-fluorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO4/c1-20-14(18)10-7-17-8-11(15(19)21-2)13(10)9-5-3-4-6-12(9)16/h3-8,13,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPYYWDZUGHCXOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC=C(C1C2=CC=CC=C2F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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dimethyl 4-(2-fluorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
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dimethyl 4-(2-fluorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
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dimethyl 4-(2-fluorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
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dimethyl 4-(2-fluorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.